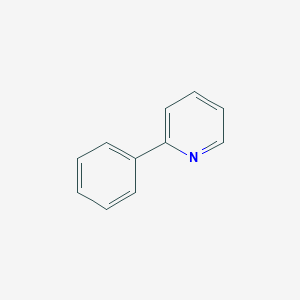

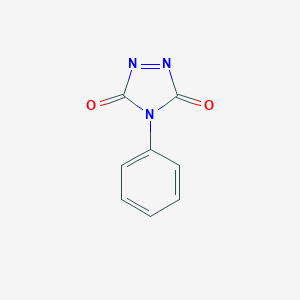

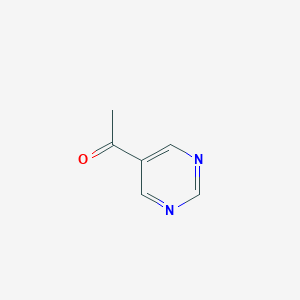

![molecular formula C10H13NO3S2 B120386 N-[(4S,6S)-6-甲基-7,7-二氧代-5,6-二氢-4H-噻吩[2,3-b]噻吩-4-基]乙酰胺 CAS No. 147086-83-7](/img/structure/B120386.png)

N-[(4S,6S)-6-甲基-7,7-二氧代-5,6-二氢-4H-噻吩[2,3-b]噻吩-4-基]乙酰胺

描述

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide is a compound that falls within the broader category of acetamide derivatives. These compounds are known for their diverse biological activities, which can range from analgesic effects to anticancer properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on similar acetamide derivatives.

Synthesis Analysis

The synthesis of acetamide derivatives often involves the acylation of amines or the reaction of acyl chlorides with various nucleophiles. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . Similarly, N-((Diphenylamino)methyl)acetamide was synthesized using the Mannich reaction . These methods could potentially be adapted for the synthesis of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide, ensuring the correct stereochemistry and confirming the presence of functional groups.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including acylation, substitution, and complexation with metals. For instance, N-((Diphenylamino)methyl)acetamide formed complexes with cerium(IV), thorium(IV), and dioxouranium(VI), suggesting the potential for coordination chemistry . The reactivity of the thieno[2,3-b]thiopyran moiety in the target compound could also be explored for potential chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal structure of a compound can influence these properties, as seen with N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which crystallizes in the monoclinic system . The properties of N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide would need to be determined experimentally to understand its potential applications.

科学研究应用

环化反应

该化合物参与腈的环化反应,探索了噻吩[2,3-b]吡啶的结构相关化合物的合成途径,通过 2-噻吩亚甲基衍生物与亚甲基活性腈的相互作用,为杂环化学领域做出贡献 (Matrosova 等,1991 年)。

动力学拆分和合成方法

它在多佐拉姆中间体的动力学拆分中发挥作用,展示了酶促过程在获得相关化合物的立体异构体以供潜在治疗使用的多功能性,证明了立体化学在药物设计中的重要性 (Turcu 等,2009 年)。

对映体分离

使用超临界流体色谱法 (SFC) 和各种手性固定相进行对映体分离的研究突出了该化合物在研究手性识别机制中的作用,这对于对映选择性药物制剂的开发非常重要 (Toribio 等,2011 年)。

分析方法开发

关于为相关化合物的分析和质量评估开发实用高效液相色谱法 (HPLC) 方法的研究强调了分析化学在确保药物制剂的纯度和功效方面的重要性 (Dovletoglou 等,1995 年)。

作用机制

Target of Action

The primary target of this compound is carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and facilitating fluid secretion .

Mode of Action

The compound acts as a carbonic anhydrase inhibitor . By binding to the active site of the enzyme, it prevents the conversion of carbon dioxide and water into bicarbonate and protons. This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in intraocular pressure .

Biochemical Pathways

The inhibition of carbonic anhydrase affects the bicarbonate buffering system , which is essential for maintaining pH balance in the body. It also impacts the production of aqueous humor, a fluid in the eye. The reduced production and secretion of this fluid lead to a decrease in intraocular pressure .

Pharmacokinetics

They are primarily excreted in the urine .

Result of Action

The primary result of the compound’s action is a reduction in intraocular pressure . This makes it potentially useful in the treatment of conditions like glaucoma, where elevated intraocular pressure can lead to damage to the optic nerve and vision loss .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s ability to bind to carbonic anhydrase. Additionally, factors like temperature and the presence of other substances can affect the compound’s stability .

属性

IUPAC Name |

N-[(4S,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S2/c1-6-5-9(11-7(2)12)8-3-4-15-10(8)16(6,13)14/h3-4,6,9H,5H2,1-2H3,(H,11,12)/t6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXLCNFSFHSWMJ-RCOVLWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |

CAS RN |

147086-83-7 | |

| Record name | Acetamide, N-(5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl)-, (4S-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147086-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S-trans)-N-(5,6-diidro-6-metil-7,7-diossido-4Htieno[2,3-b]tiopiran-4-il)-acetammide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

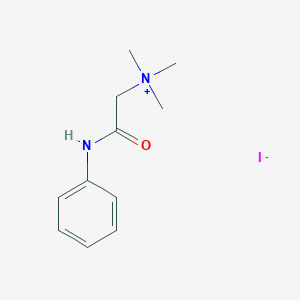

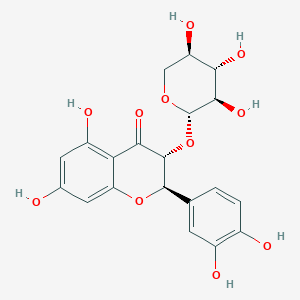

![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)

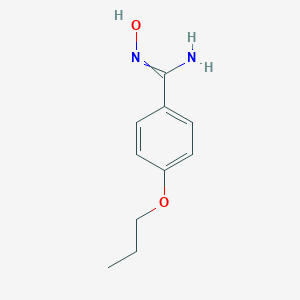

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

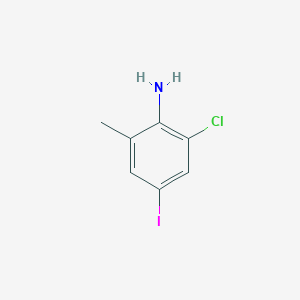

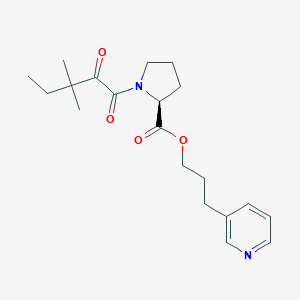

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)